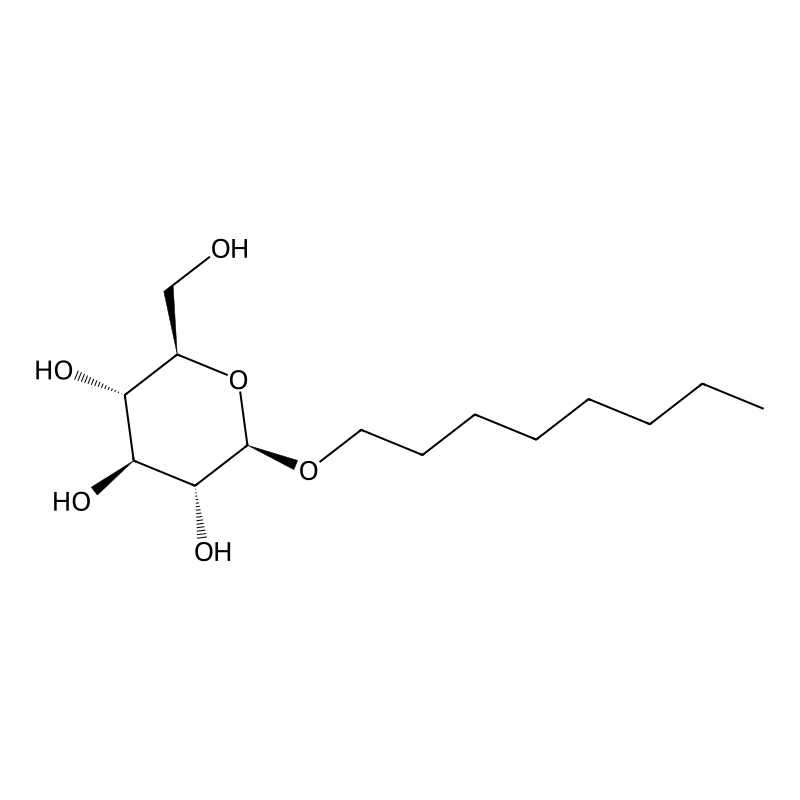Octyl-beta-D-glucopyranoside

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Solubilization and Reconstitution of Membrane Proteins:
OBG's key application lies in its ability to gently extract and solubilize membrane proteins from their natural environment in cell membranes. It achieves this by mimicking the natural phospholipid bilayer structure, allowing proteins to retain their native conformation and function. This is crucial for studying these proteins in isolation, as they often lose their functionality when extracted using harsher detergents [].
2D Electrophoresis and Immunoprecipitation:
OBG proves valuable in techniques like 2D electrophoresis, where proteins are separated based on their size and isoelectric point. Its mild nature minimizes protein denaturation, ensuring accurate separation and analysis []. Additionally, OBG can be used in immunoprecipitation experiments to specifically isolate proteins of interest through their interaction with specific antibodies. Its compatibility with various buffers and low interference with protein-antibody binding make it a preferred choice [].
Crystallization of Membrane Proteins:
OBG plays a role in facilitating the crystallization of membrane proteins, which is crucial for determining their three-dimensional structure using techniques like X-ray crystallography. By stabilizing the proteins in solution, OBG allows them to assemble into ordered crystal lattices, enabling researchers to analyze their structure at the atomic level [].
Other Applications:
Beyond these specific uses, OBG finds application in various other research areas, such as:
- Studying protein-lipid interactions
- Isolating and purifying other biomolecules like enzymes and receptors
- Studying the function and dynamics of cellular membranes
Octyl-beta-D-glucopyranoside is a non-ionic surfactant classified as a beta-D-glucoside, where the anomeric hydrogen of beta-D-glucopyranose is replaced by an octyl group. Its chemical formula is C₁₄H₂₈O₆, and it has a CAS number of 29836-26-8. This compound is primarily used as a detergent for solubilizing membrane-bound proteins while preserving their native structure. It is characterized by its hygroscopic nature and is typically presented as a white solid .
OGP disrupts the lipid bilayer structure of cell membranes by inserting its hydrophobic tail into the hydrophobic core of the membrane. This loosens the interactions between membrane lipids and allows integral membrane proteins to be extracted while preserving their structure and functionality due to the mild detergent properties of OGP [, ].
The chemical reactivity of octyl-beta-D-glucopyranoside involves its ability to form micelles in aqueous solutions, particularly around its critical micelle concentration, which ranges between 20-25 mM. This property makes it effective in solubilizing hydrophobic compounds and proteins . The compound can also undergo hydrolysis under certain conditions, resulting in the release of glucose and octanol, especially in the presence of acids or bases .
Octyl-beta-D-glucopyranoside exhibits significant biological activity, particularly in the field of biochemistry and molecular biology. It is known to facilitate the extraction of membrane proteins and lipids from biological membranes without denaturing them, which is crucial for studying protein interactions and functions. Additionally, studies have indicated potential antimicrobial properties against various bacterial strains, although further research is needed to fully understand its mechanisms of action .
The synthesis of octyl-beta-D-glucopyranoside can be achieved through several methods:
- Glycosylation Reactions: This involves the reaction between beta-D-glucopyranose and octanol in the presence of an acid catalyst, facilitating the formation of the glycosidic bond.
- Enzymatic Synthesis: Enzymes such as glycosyltransferases can be employed to catalyze the reaction between glucose derivatives and octanol, providing a more selective and environmentally friendly approach.
- Chemical Modification: Starting from simpler glucosides, chemical modifications can be applied to introduce the octyl group through alkylation reactions .
Octyl-beta-D-glucopyranoside has diverse applications across various fields:
- Biotechnology: Utilized as a detergent for protein extraction and purification processes.
- Pharmaceuticals: Employed in drug formulation to enhance solubility and bioavailability of hydrophobic drugs.
- Cosmetics: Used as an emulsifier and stabilizer in cosmetic formulations due to its surfactant properties.
- Research: A valuable tool in biochemical assays for studying membrane proteins and lipid interactions .
Research on interaction studies involving octyl-beta-D-glucopyranoside has shown that it can alter membrane permeability and affect cellular processes. For example, it has been observed to enhance the uptake of certain drugs into cells by disrupting lipid bilayers. Additionally, studies have indicated that it can influence the behavior of surfactants in environmental contexts, affecting biodegradation processes .
Several compounds share structural similarities with octyl-beta-D-glucopyranoside, each possessing unique properties:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Decyl-beta-D-glucopyranoside | C₁₆H₃₄O₆ | Higher hydrophobicity; used similarly in protein solubilization. |
| Dodecyl-beta-D-glucopyranoside | C₁₈H₃₈O₆ | Greater emulsifying properties; effective in food applications. |
| Hexyl-beta-D-glucopyranoside | C₁₂H₂₆O₆ | Lower critical micelle concentration; used in environmental studies. |
Octyl-beta-D-glucopyranoside stands out due to its balance between hydrophilicity and hydrophobicity, making it particularly effective for solubilizing membrane proteins while maintaining their functional integrity. Its unique properties allow for broader applications compared to other similar compounds .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Appearance
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 4 of 7 companies with hazard statement code(s):;
H228 (25%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms


Flammable;Irritant
Other CAS
41444-50-2
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Dates
Tromans et al. A biomimetic receptor for glucose. Nature Chemistry, doi: 10.1038/s41557-018-0155-z, published online 12 November 2018








